molecular formula C16H16F2N4O2 B10918519 N-(2,5-difluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(2,5-difluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10918519
M. Wt: 334.32 g/mol
InChI Key: YSIONVILGKPXNV-UHFFFAOYSA-N
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Description

“N-(2,5-difluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-difluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide” typically involves multi-step organic reactions. The starting materials often include 2,5-difluoroaniline, 1-ethyl-3-methyl-1H-pyrazole, and other reagents necessary for the formation of the oxazole ring and the carboxamide group. Common reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-difluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxamide group.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce new functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Researchers explore its behavior in various chemical reactions to develop new synthetic methodologies.

Biology

In biological research, “N-(2,5-difluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide” may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic applications. Researchers study its interactions with biological targets to develop new drugs or improve existing treatments.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(2,5-difluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives with different substituents on the phenyl ring or the pyrazole moiety. Examples include:

  • “N-(2-chlorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide”
  • “N-(2,5-dimethylphenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide”

Uniqueness

The uniqueness of “N-(2,5-difluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide” lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of fluorine atoms in the phenyl ring can influence the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C16H16F2N4O2

Molecular Weight

334.32 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H16F2N4O2/c1-3-22-8-11(9(2)20-22)13-7-15(24-21-13)16(23)19-14-6-10(17)4-5-12(14)18/h4-6,8,15H,3,7H2,1-2H3,(H,19,23)

InChI Key

YSIONVILGKPXNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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